N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a unique structure incorporating a pyridazine ring, an azepane moiety, and a sulfonamide functional group, which are of significant interest in medicinal chemistry due to their potential biological activities.
The compound can be identified by its Chemical Abstracts Service (CAS) number 933210-79-8. It is synthesized through various chemical processes that combine different molecular fragments, reflecting its intricate structure.
This compound is classified as a sulfonamide, which are known for their antibacterial properties. Additionally, its structural components suggest potential applications in pharmacology, particularly in developing agents that target specific biological pathways.
The synthesis of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,5-dimethoxybenzene-1-sulfonamide typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Techniques such as chromatography may be employed for purification.
The molecular formula of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,5-dimethoxybenzene-1-sulfonamide is . The structure features:
The compound has a molecular weight of approximately 468.6 g/mol. Its structural representation can be derived from its SMILES notation: COc1ccc(S(=O)(=O)Nc2cccc(-c3ccc(N4CCCCCC4)nn3)c2)cc1OC
.
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,5-dimethoxybenzene-1-sulfonamide can participate in various chemical reactions:
Understanding the reactivity of this compound is crucial for developing derivatives with enhanced properties or novel activities.
The mechanism of action for N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,5-dimethoxybenzene-1-sulfonamide likely involves interaction with specific biological targets such as enzymes or receptors. For instance:
Further studies are required to elucidate the precise mechanism by which this compound exerts its effects on biological systems.
While specific values such as melting point and boiling point are not readily available, general characteristics can be inferred:
Key chemical properties include:
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,5-dimethoxybenzene-1-sulfonamide holds potential applications in:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0